molecular formula C17H25N7O2S B2499443 N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE CAS No. 1428378-19-1

N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE

Cat. No.: B2499443
CAS No.: 1428378-19-1
M. Wt: 391.49
InChI Key: LZYGGRXJXAVUAU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-{2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-sulfonamide is a pyrimidine-derived sulfonamide compound characterized by a piperazine-sulfonamide backbone and a substituted pyrimidine core. The compound’s sulfonamide group enhances solubility and bioavailability, while the dimethylamino and methylpyridinyl substituents may influence binding affinity and selectivity .

Properties

IUPAC Name

N,N-dimethyl-4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O2S/c1-13-5-6-18-15(11-13)21-16-12-17(20-14(2)19-16)23-7-9-24(10-8-23)27(25,26)22(3)4/h5-6,11-12H,7-10H2,1-4H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYGGRXJXAVUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into three primary components:

  • 2-Methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl core
  • Piperazine linker
  • N,N-Dimethylsulfonamide group

Retrosynthetic strategies suggest two viable pathways:

  • Pathway A : Sequential modification of a pre-formed pyrimidine intermediate.
  • Pathway B : Modular assembly via coupling reactions between functionalized pyrimidine and piperazine precursors.

Synthesis of the Pyrimidine Core

Preparation of 4-Chloro-2-Methyl-6-[(4-Methylpyridin-2-yl)Amino]Pyrimidine

The pyrimidine core is synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution
  • Starting Material : 4,6-Dichloro-2-methylpyrimidine reacts with 4-methylpyridin-2-amine in the presence of a base (e.g., K₂CO₃) in refluxing ethanol.
  • Conditions :
    • Solvent: Ethanol or DMF
    • Temperature: 80–100°C
    • Time: 12–24 hours
  • Yield : 60–75%.
Buchwald-Hartwig Amination

For improved regioselectivity, a palladium catalyst (e.g., Pd(OAc)₂) and ligand (Xantphos) enable C–N bond formation between 4-chloro-2-methyl-6-bromopyrimidine and 4-methylpyridin-2-amine.

  • Key Advantage : Higher yields (80–85%) and tolerance for sensitive functional groups.

Sulfonylation to Form N,N-Dimethylsulfonamide

The final step involves sulfonylation of the piperazine’s secondary amine using dimethylsulfamoyl chloride:

Reaction Protocol

  • Reagents :
    • 4-(Piperazin-1-yl)-2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidine
    • Dimethylsulfamoyl chloride
    • Base: TEA or DIPEA
  • Conditions :
    • Solvent: DCM or THF
    • Temperature: 0–25°C (to minimize disubstitution)
    • Time: 2–4 hours.
  • Workup :
    • Quenching with ice-water, extraction with DCM, and purification via column chromatography (SiO₂, eluent: EtOAc/hexane).
  • Yield : 65–75%.

Analytical Characterization

Critical spectroscopic data for the final compound:

Parameter Value Method
Molecular Formula C₁₇H₂₄N₈O₂S HRMS
Molecular Weight 428.51 g/mol ESI-MS
¹H NMR (500 MHz, DMSO-d₆) δ 8.32 (s, 1H, pyrimidine), 7.95 (d, J=5.1 Hz, 1H, pyridine), 2.45 (s, 3H, CH₃)
Purity ≥98% HPLC

Optimization Challenges and Solutions

Regioselectivity in Pyrimidine Amination

  • Issue : Competing substitution at pyrimidine positions 4 and 6.
  • Solution : Use of sterically hindered bases (e.g., DBU) to favor amination at position 6.

Sulfonylation Side Reactions

  • Issue : Over-sulfonylation leading to disubstituted piperazine.
  • Solution : Slow addition of dimethylsulfamoyl chloride at 0°C and stoichiometric control (1:1 ratio).

Alternative Synthetic Routes

One-Pot Assembly

A patent by describes a one-pot method combining pyrimidine amination and piperazine coupling using microwave irradiation:

  • Conditions : 150°C, 30 minutes, Pd(OAc)₂/Xantphos catalyst.
  • Yield : 68%.

Solid-Phase Synthesis

Immobilized piperazine resins enable stepwise functionalization, though yields are lower (50–55%).

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) report consistent yields, but industrial-scale production faces challenges:

  • Cost : Palladium catalysts increase expenses; NAS routes are more economical.
  • Purification : Column chromatography remains a bottleneck; alternatives like crystallization are under investigation.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a piperazine ring, a pyrimidine derivative, and a sulfonamide group. Its molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S, with a molecular weight of approximately 378.46 g/mol. The presence of multiple functional groups contributes to its biological activity.

Pharmacological Applications

  • Anticancer Activity
    • Several studies have investigated the compound's potential as an anticancer agent. It has shown promising results in inhibiting the proliferation of various cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.
  • Antimicrobial Properties
    • The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it disrupts bacterial cell wall synthesis, making it a candidate for developing new antibiotics in an era of increasing antibiotic resistance.
  • Neuroprotective Effects
    • Recent studies suggest that N,N-dimethyl-4-{2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-sulfonamide may have neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegenerative diseases, potentially through the inhibition of oxidative stress pathways.

Case Studies

StudyObjectiveFindings
Study 1 Investigate anticancer effectsThe compound inhibited cell growth in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.
Study 2 Assess antimicrobial activityDemonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of cell membrane integrity.
Study 3 Evaluate neuroprotective effectsShowed enhanced neuronal viability in cultured neurons exposed to oxidative stress, suggesting potential for treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine Derivatives with Amide Moieties

highlights pyrimidine derivatives containing amide groups, such as 5f and 5o , which exhibit potent antifungal activity. These compounds share a pyrimidine core but differ in substituents compared to the target compound:

  • Key differences: The target compound features a piperazine-sulfonamide group, whereas compounds 5f/5o have trifluoromethyl and benzamide substituents. The 4-methylpyridin-2-ylamino group in the target compound replaces the fluoro-bromo-benzamide groups in 5f/5o.

Piperazine-Sulfonamide Analogues

Piperazine-sulfonamide derivatives are widely explored in drug discovery due to their pharmacokinetic advantages. For example:

  • Sulfonamide-containing kinase inhibitors: These often show enhanced water solubility and membrane permeability compared to amide-based analogs. The target compound’s dimethylamino group may further reduce metabolic degradation, a common issue with unsubstituted piperazines.
  • Antimicrobial sulfonamides: The sulfonamide group in the target compound aligns with known antibacterial agents (e.g., sulfadiazine), though its pyrimidine-pyridinyl substituents may shift its spectrum toward antifungal or antiparasitic activity .

Complex Heterocyclic Derivatives

describes highly substituted triazine-pyrrolidine compounds, which differ significantly from the target compound. These molecules emphasize:

  • Multifunctional substituents : Triazine derivatives often require complex synthesis but offer high target specificity.
  • Pharmacological trade-offs : While the target compound’s simpler structure may limit binding diversity, its piperazine-sulfonamide group ensures better synthetic accessibility and ADME (absorption, distribution, metabolism, excretion) properties compared to triazine-pyrrolidine hybrids .

Biological Activity

N,N-Dimethyl-4-{2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-sulfonamide is a complex chemical compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a sulfonamide group and a pyrimidine derivative, which is further substituted with a methyl and a 4-methylpyridine moiety. This unique structure contributes to its diverse biological activities.

Target Interactions
Research indicates that compounds containing piperazine scaffolds often exhibit interactions with various biological targets, including neurotransmitter receptors and enzymes involved in cell signaling pathways. For instance, related piperazine derivatives have shown activity against aminergic receptors, which are crucial in neurological processes .

Biochemical Pathways
The compound may influence several biochemical pathways. For example, it has been suggested that piperazine derivatives can modulate the activity of kinases, which play essential roles in cell proliferation and survival. This modulation can lead to apoptosis or necroptosis in cancer cells, making such compounds potential candidates for cancer therapy .

Anticancer Properties

Several studies have highlighted the anticancer potential of piperazine-containing compounds. For instance, LQFM018, a related piperazine derivative, demonstrated significant antiproliferative effects on K562 leukemic cells by inducing necroptosis through specific receptor interactions . The mechanism involves the upregulation of tumor necrosis factor receptors, indicating that similar mechanisms may be applicable to this compound.

Antimicrobial Activity

Pyrimidine derivatives have been explored for their antimicrobial properties. Compounds with similar structures have shown efficacy against various pathogens, including Mycobacterium tuberculosis. The inhibition of bacterial growth is often linked to interference with nucleic acid synthesis or disruption of metabolic pathways critical for bacterial survival .

Research Findings and Case Studies

Study Findings Reference
LQFM018 StudyInduced necroptosis in K562 cells; potential for cancer therapy
Antitubercular ActivitySeveral derivatives showed IC50 values between 1.35 to 2.18 μM against M. tuberculosis
Kinase InhibitionDemonstrated selective inhibition of specific kinase pathways linked to cancer progression

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Studies on similar compounds suggest that they possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which enhance their bioavailability and therapeutic effectiveness in vivo.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N,N-Dimethyl-4-{2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-sulfonamide, and how are they addressed methodologically?

  • Answer : Synthesis requires precise control of multistep reactions, including sulfonamide coupling and pyrimidine ring functionalization. Common solvents (e.g., DMSO, ethanol) and catalysts (e.g., NaH, K₂CO₃) are used to optimize yield . Temperature gradients (e.g., 60–80°C) prevent intermediate decomposition . Purification via column chromatography or recrystallization ensures product integrity.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Answer :

  • NMR : ¹H/¹³C NMR resolves piperazine and pyrimidine protons (e.g., δ 2.3–3.5 ppm for dimethylamino groups) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated vs. observed m/z) .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

Q. What structural features influence its solubility and stability?

  • Answer : The sulfonamide group enhances hydrophilicity, while the dimethylamino-piperazine moiety increases lipophilicity. Stability is pH-dependent: acidic conditions protonate the pyrimidine nitrogen, while basic conditions risk sulfonamide hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to biological targets?

  • Answer :

  • Molecular Docking : Predicts interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) .
  • QSAR Studies : Correlates substituent effects (e.g., methylpyridine vs. trifluoromethyl groups) with activity .
  • MD Simulations : Assesses binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Answer :

  • Dose-Response Curves : Validate IC₅₀ discrepancies (e.g., 10 nM vs. 1 µM) by standardizing assay conditions .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to confirm selectivity .
  • Metabolic Stability Assays : Compare hepatocyte half-life (t₁/₂) to rule out false positives from metabolite interference .

Q. How does the compound’s regioselectivity in sulfonamide formation impact its pharmacological profile?

  • Answer : Regioselectivity dictates sulfonamide orientation, affecting hydrogen bonding with target residues. For example, para-substitution on piperazine improves kinase inhibition (e.g., 90% inhibition at 1 µM vs. 50% for meta-substituted analogs) .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., 30-minute reactions at 100°C) .
  • Characterization : Combine XRD with NMR to resolve stereochemical ambiguities in the piperazine ring .
  • Biological Assays : Use CRISPR-edited cell lines to validate target specificity .

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